

# (-)-Afzelechin CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **(-)-Afzelechin**: Chemical Properties, Biological Activities, and Experimental Protocols

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **(-)-Afzelechin**, a flavan-3-ol with notable biological activities. This document details its chemical identifiers, summarizes key quantitative data, outlines experimental methodologies, and visualizes its known signaling pathways.

## **Chemical Identification**

(-)-Afzelechin is a flavan-3-ol, a type of flavonoid found in various plants. Accurate identification is crucial for research and development. The primary chemical identifiers for (-)-Afzelechin and its related stereoisomers are provided below.



Identifier	(-)-Afzelechin	(+)-Afzelechin	(-)- Epiafzelechin	Racemic Afzelechin
CAS Number	19879-28-8[1]	2545-00-8[2]	24808-04-6	490-61-9
PubChem CID	44512487[1]	442154[3]	443639[4]	Not Available
IUPAC Name	(2S,3R)-2-(4- hydroxyphenyl)-3 ,4-dihydro-2H- chromene-3,5,7- triol[1]	(2R,3S)-2-(4- hydroxyphenyl)-3 ,4-dihydro-2H- chromene-3,5,7- triol[3]	(2R,3R)-2-(4- hydroxyphenyl)-3 ,4-dihydro-2H- chromene-3,5,7- triol[4]	(2RS,3SR)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
InChI	InChl=1S/C15H1 4O5/c16-9-3-1- 8(2-4-9)15- 13(19)7-11- 12(18)5-10(17)6- 14(11)20-15/h1- 6,13,15- 19H,7H2/t13-,15 +/m1/s1[1]	InChl=1S/C15H1 4O5/c16-9-3-1- 8(2-4-9)15- 13(19)7-11- 12(18)5-10(17)6- 14(11)20-15/h1- 6,13,15- 19H,7H2/t13-,15 +/m0/s1[3]	InChI=1S/C15H1 4O5/c16-9-3-1- 8(2-4-9)15- 13(19)7-11- 12(18)5-10(17)6- 14(11)20-15/h1- 6,13,15- 19H,7H2/t13-,15- /m1/s1[4]	InChl=1S/C15H1 4O5/c16-9-3-1- 8(2-4-9)15- 13(19)7-11- 12(18)5-10(17)6- 14(11)20-15/h1- 6,13,15-19H,7H2
InChlKey	RSYUFYQTACJ FML- HIFRSBDPSA- N[1]	RSYUFYQTACJ FML- DZGCQCFKSA- N[3]	RSYUFYQTACJ FML- UKRRQHHQSA- N[4]	RSYUFYQTACJ FML- UHFFFAOYSA-N
SMILES	C1INVALID- LINK O)O)C3=CC=C( C=C3)O">C@H O[1]	C1INVALID- LINK O)O)C3=CC=C( C=C3)O">C@@ HO[3]	C1INVALID- LINK O)O)C3=CC=C( C=C3)O">C@H O[4]	C1C(C(OC2=CC (=CC(=C21)O)O) C3=CC=C(C=C3 )O)O
Molecular Formula	C15H14O5[1]	C15H14O5[3]	C15H14O5[4]	C15H14O5
Molecular Weight	274.27 g/mol [1]	274.27 g/mol [3]	274.27 g/mol [4]	274.27 g/mol

# **Biological Activity and Quantitative Data**



**(-)-Afzelechin** and its stereoisomers exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

# **Antioxidant Activity**

**(-)-Afzelechin** has demonstrated potent antioxidant activity. The concentration required for 50% reduction in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical absorbance is a common measure of antioxidant efficacy.

Compound	IC50 (DPPH Assay)	Positive Control (Trolox)
(-)-Afzelechin	21.8 μM[3]	48.8 μM[3]
(+)-Catechin	13.5 μM[3]	48.8 μM[3]
(-)-Catechin	13.6 μM[3]	48.8 μM[3]
(-)-Epicatechin	20.9 μM[3]	48.8 μM[3]

# **Enzyme Inhibition**

Afzelechin has been identified as an inhibitor of  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of postprandial hyperglycemia.

Compound	Target Enzyme	IC50
(+)-Afzelechin	α-glucosidase[2]	0.13 mM[2]

# **Anti-inflammatory Activity**

Studies have shown that afzelechin isomers can inhibit pro-inflammatory proteins.

Compound	Cell Line	Target	Effective Concentration
(+)-Afzelechin	HepG2[3]	iNOS and COX-2	As low as 0.1 μM[3]
(-)-Epiafzelechin	HepG2[3]	iNOS and COX-2	As low as 0.1 μM[3]



# **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings.

# α-Glucosidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on  $\alpha$ -glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) by the action of  $\alpha$ -glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

#### Materials:

- α-glucosidase from Saccharomyces cerevisiae
- p-nitrophenyl-α-D-glucopyranoside (pNPG)
- Phosphate buffer (pH 6.8)
- Test compound (e.g., Afzelechin)
- Acarbose (positive control)
- Sodium carbonate (Na2CO3) to stop the reaction
- 96-well microplate and reader

#### Procedure:

- Prepare a solution of  $\alpha$ -glucosidase in phosphate buffer.
- In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and a solution of pNPG.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the  $\alpha$ -glucosidase solution to each well.



- Incubate the plate at 37°C for 15 minutes.
- Stop the reaction by adding a sodium carbonate solution.
- Measure the absorbance at 400-405 nm using a microplate reader.
- Acarbose is used as a positive control, and a reaction without an inhibitor serves as the negative control.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs\_control Abs sample) / Abs control] x 100.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.[1][5]

# **DPPH Radical Scavenging Assay**

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured to quantify the radical scavenging activity.

#### Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- Test compound (e.g., Afzelechin)
- Trolox or Ascorbic Acid (positive control)
- Spectrophotometer or microplate reader

#### Procedure:

Prepare a stock solution of DPPH in methanol.



- Prepare various concentrations of the test compound in methanol.
- In a test tube or microplate well, mix the DPPH solution with the test compound solution.
- Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at approximately 517 nm.
- A control is prepared with the solvent instead of the test compound.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging
  = [(Abs control Abs sample) / Abs control] x 100.
- The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

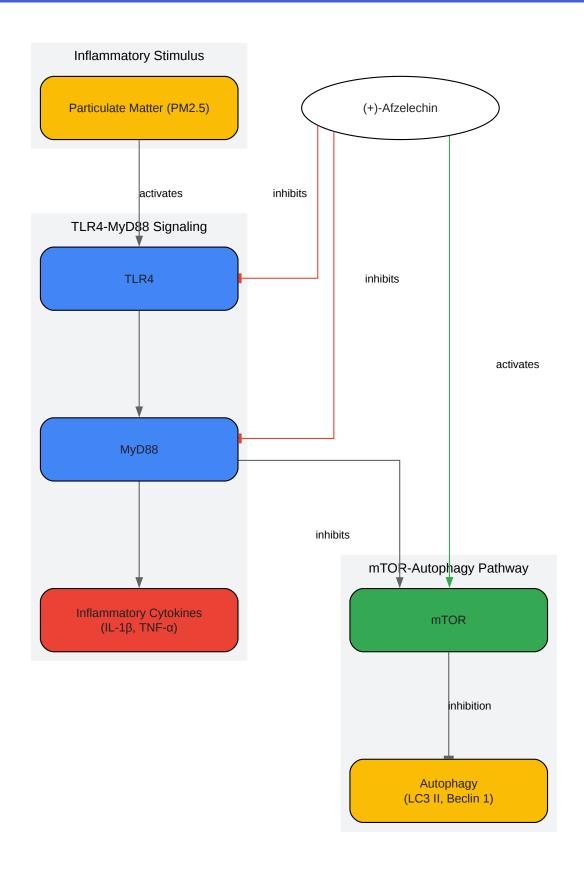
# **Signaling Pathways and Mechanisms of Action**

**(-)-Afzelechin** and related flavan-3-ols exert their biological effects by modulating several key cellular signaling pathways.

# **Anti-inflammatory Signaling**

(+)-Afzelechin has been shown to mitigate lung injury by modulating inflammatory pathways. It can downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[6][7][8] This, in turn, can influence the mTOR and autophagy pathways, leading to a reduction in the production of inflammatory cytokines.[6][7][8]





Click to download full resolution via product page

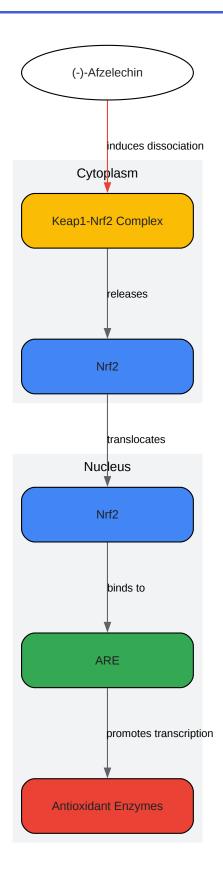
Caption: (+)-Afzelechin's modulation of the TLR4-MyD88 and mTOR-autophagy pathways.



# **Antioxidant Response Pathway**

Flavanols like (-)-epicatechin, a structurally similar compound to **(-)-afzelechin**, can upregulate the antioxidant defense mechanism through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.





Click to download full resolution via product page

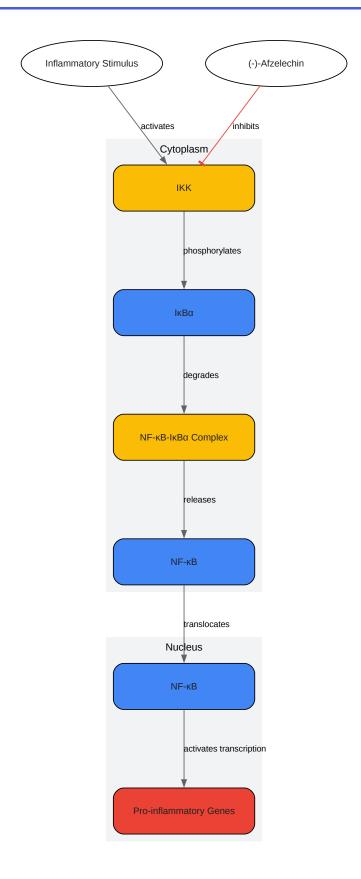
Caption: Activation of the Nrf2 antioxidant response pathway by (-)-Afzelechin.



# **NF-kB Signaling Pathway**

(-)-Epicatechin has been reported to inhibit the activation of NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key regulator of the inflammatory response.[3] This inhibition prevents the transcription of pro-inflammatory genes.





Click to download full resolution via product page

Caption: Inhibition of the NF-κB signaling pathway by (-)-Afzelechin.



This technical guide provides a foundational understanding of **(-)-Afzelechin** for scientific and research applications. Further investigation into its pharmacokinetics, safety profile, and efficacy in more complex biological systems is warranted for its potential development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Alpha-glucosidase inhibitor from Bergenia ligulata PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae,
  Clusiaceae, Euphorbiaceae, and Rubiaceae PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury [biomolther.org]
- 7. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Afzelechin CAS number and chemical identifiers.].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594027#afzelechin-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com